molecular formula C10H18ClNO2 B1476991 2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one CAS No. 2098079-31-1

2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1476991
CAS RN: 2098079-31-1
M. Wt: 219.71 g/mol
InChI Key: WDLUONHWAKNYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one, also known as 2-chloro-N-(4-(2-methoxyethyl)piperidin-1-yl)ethanamine, is a synthetic compound used in laboratory experiments and scientific research. It is a colorless, water-soluble solid with a melting point of about 124°C. It has a molecular formula of C9H17ClNO2 and a molecular weight of 198.67 g/mol. It is an important reagent in organic synthesis and is used in the synthesis of various pharmaceuticals and other compounds.

Mechanism of Action

2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one is a synthetic compound used in laboratory experiments and scientific research. It acts as a reactant in organic synthesis and is used to synthesize various pharmaceuticals and other compounds. Its mechanism of action is not fully understood, but it is believed to act as an electrophile in organic synthesis.
Biochemical and Physiological Effects
2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one is a synthetic compound used in laboratory experiments and scientific research. It is not known to have any biochemical or physiological effects in humans or animals. However, it is important to note that it is a synthetic compound and may have unknown effects when used in laboratory experiments or when exposed to humans or animals.

Advantages and Limitations for Lab Experiments

2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one has several advantages for laboratory experiments. It is a colorless, water-soluble solid with a melting point of about 124°C, which makes it easy to use and handle. Additionally, it is an important reagent in organic synthesis and is used in the synthesis of various pharmaceuticals and other compounds. However, it is important to note that it is a synthetic compound and may have unknown effects when used in laboratory experiments or when exposed to humans or animals.

Future Directions

2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one is an important reagent in organic synthesis and is used in the synthesis of various pharmaceuticals and other compounds. There are several potential future directions for research involving this compound. These include further research into its mechanism of action, its potential biochemical and physiological effects, and its potential applications in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, research into its potential use as a reactant in the synthesis of amines and amides could be conducted. Finally, further research into its potential use as a reactant in the synthesis of other compounds could be conducted.

Scientific Research Applications

2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)ethan-1-one has a variety of applications in scientific research. It is used as a reagent in organic synthesis to synthesize various pharmaceuticals and other compounds. It is also used as a reactant in the synthesis of other compounds, such as amines and amides. Additionally, it is used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.

properties

IUPAC Name

2-chloro-1-[4-(2-methoxyethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-14-7-4-9-2-5-12(6-3-9)10(13)8-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLUONHWAKNYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.